Cas no 794569-35-0 (N-(3-chlorophenyl)-3-(2-phenylethenesulfonamido)benzene-1-sulfonamide)

N-(3-chlorophenyl)-3-(2-phenylethenesulfonamido)benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- EN300-26586255
- N-(3-chlorophenyl)-3-(2-phenylethenesulfonamido)benzene-1-sulfonamide
- AKOS000947091
- Z45639385
- 794569-35-0
-
- インチ: 1S/C20H17ClN2O4S2/c21-17-8-4-9-18(14-17)23-29(26,27)20-11-5-10-19(15-20)22-28(24,25)13-12-16-6-2-1-3-7-16/h1-15,22-23H/b13-12+
- InChIKey: MTQBGJRZSATRBJ-OUKQBFOZSA-N
- SMILES: ClC1=CC=CC(=C1)NS(C1C=CC=C(C=1)NS(/C=C/C1C=CC=CC=1)(=O)=O)(=O)=O
計算された属性
- 精确分子量: 448.0318271g/mol
- 同位素质量: 448.0318271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 29
- 回転可能化学結合数: 7
- 複雑さ: 752
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 4
- トポロジー分子極性表面積: 109Ų
N-(3-chlorophenyl)-3-(2-phenylethenesulfonamido)benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26586255-0.05g |
N-(3-chlorophenyl)-3-(2-phenylethenesulfonamido)benzene-1-sulfonamide |
794569-35-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(3-chlorophenyl)-3-(2-phenylethenesulfonamido)benzene-1-sulfonamide 関連文献
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
N-(3-chlorophenyl)-3-(2-phenylethenesulfonamido)benzene-1-sulfonamideに関する追加情報
Comprehensive Analysis of N-(3-chlorophenyl)-3-(2-phenylethenesulfonamido)benzene-1-sulfonamide (CAS 794569-35-0): Properties, Applications, and Research Insights
The compound N-(3-chlorophenyl)-3-(2-phenylethenesulfonamido)benzene-1-sulfonamide (CAS 794569-35-0) is a sulfonamide derivative with a unique molecular structure that has garnered significant interest in pharmaceutical and chemical research. Its sulfonamide functional group and chlorophenyl moiety contribute to its potential bioactivity, making it a subject of study for various applications. Researchers are particularly intrigued by its structure-activity relationship (SAR), which could unlock new therapeutic avenues.
In recent years, the demand for sulfonamide-based compounds has surged due to their versatility in drug discovery. N-(3-chlorophenyl)-3-(2-phenylethenesulfonamido)benzene-1-sulfonamide stands out for its potential as a small molecule inhibitor, with studies exploring its role in modulating enzymatic pathways. This aligns with the growing trend of targeting protein-protein interactions (PPIs) in drug development, a hot topic in precision medicine.
The synthesis of CAS 794569-35-0 involves multi-step organic reactions, including sulfonylation and amide coupling, which are critical for achieving high purity. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to characterize its properties, ensuring reproducibility for research purposes. This meticulous process is essential for meeting the stringent requirements of pharmaceutical-grade compounds.
One of the most searched questions about sulfonamide derivatives revolves around their solubility and stability. For N-(3-chlorophenyl)-3-(2-phenylethenesulfonamido)benzene-1-sulfonamide, these properties are influenced by its aromatic rings and polar functional groups, which determine its compatibility with solvents like DMSO or methanol. Such data is crucial for researchers designing in vitro assays or formulation studies.
Beyond pharmaceuticals, this compound has potential applications in material science, particularly in the development of functional polymers. Its sulfonamide linkage could enhance polymer durability, a key focus area for sustainable materials. This aligns with the global push toward green chemistry, another trending topic in scientific communities.
In summary, N-(3-chlorophenyl)-3-(2-phenylethenesulfonamido)benzene-1-sulfonamide (CAS 794569-35-0) represents a promising candidate for multidisciplinary research. Its molecular complexity and functional adaptability make it a valuable tool for advancing both therapeutic innovations and industrial applications. Future studies may further elucidate its mechanisms, solidifying its role in modern science.
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